N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-1-sulfonamide
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Overview
Description
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring, a pyrazole ring, and a pyrrolidine ring, all connected through an ethyl chain and a sulfonamide group. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been reported to have target selectivity characterized by the pyrrolidine ring and its derivatives .
Mode of Action
Sulfonamides, a class of compounds to which this molecule belongs, generally act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .
Biochemical Pathways
Without specific studies on “N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-1-sulfonamide”, it’s hard to definitively state the biochemical pathways it affects. Pyrrolidine derivatives have been found to have a wide range of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been reported to have a variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-(pyridin-4-yl)-1H-pyrazole, which is then reacted with 2-bromoethylamine to form the intermediate 2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethylamine. This intermediate is subsequently reacted with pyrrolidine-1-sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new sulfonamide derivatives.
Scientific Research Applications
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-1-carboxamide
- N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-1-thiol
- N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-1-phosphonate
Uniqueness
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the sulfonamide group can enhance the compound’s solubility, stability, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]pyrrolidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c20-22(21,19-8-1-2-9-19)17-7-10-18-12-14(11-16-18)13-3-5-15-6-4-13/h3-6,11-12,17H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMWXPBSEXOGMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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